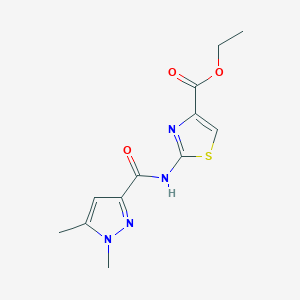

ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)thiazole-4-carboxylate

Description

Ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)thiazole-4-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused with a thiazole ring, both of which are known for their significant biological activities

Properties

IUPAC Name |

ethyl 2-[(1,5-dimethylpyrazole-3-carbonyl)amino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3S/c1-4-19-11(18)9-6-20-12(13-9)14-10(17)8-5-7(2)16(3)15-8/h5-6H,4H2,1-3H3,(H,13,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXPYEJNLXLUWHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=NN(C(=C2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)thiazole-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with ethyl thiazole-4-carboxylate in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process. The use of catalysts and green chemistry principles can further improve the sustainability of the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide groups undergo hydrolysis under varying conditions:

Ester Hydrolysis

-

Acidic conditions : Refluxing with HCl (1–2 M) cleaves the ethyl ester to yield 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)thiazole-4-carboxylic acid .

-

Basic conditions : Saponification with NaOH (1–3 M) produces the corresponding carboxylate salt, which acidifies to the free carboxylic acid .

Table 1: Hydrolysis Conditions and Yields

Amide Hydrolysis

The carboxamido linkage resists mild hydrolysis but cleaves under prolonged reflux with concentrated HCl (6 M), yielding 1,5-dimethyl-1H-pyrazole-3-carboxylic acid and 2-aminothiazole-4-carboxylate.

Oxidation Reactions

The pyrazole and thiazole rings exhibit stability under moderate oxidation, but methyl substituents are susceptible to strong oxidizers:

-

Pyrazole methyl group oxidation : Treatment with KMnO₄ in aqueous pyridine oxidizes the 1,5-dimethyl groups to carboxylic acids, forming pyrazole-3,5-dicarboxylic acid derivatives .

-

Thiazole ring oxidation : Ozonolysis or H₂O₂/Fe²⁺ systems open the thiazole ring, generating sulfonic acid derivatives.

Table 2: Oxidation Pathways

Condensation and Cyclization

The carboxamido group participates in cyclocondensation:

-

Hydrazide formation : Reaction with hydrazine hydrate replaces the ester’s ethoxy group, forming a hydrazide intermediate. Subsequent treatment with CS₂/KOH yields thiadiazole derivatives .

-

Schiff base synthesis : Condensation with aromatic amines (e.g., benzothiazol-2-amine) generates imine-linked hybrids .

Example Reaction:

-

Ethyl ester → Hydrazide (NH₂NH₂, ethanol, 80°C, 2 h).

Nucleophilic Substitution

The thiazole’s C-2 and C-5 positions undergo electrophilic substitution:

-

Bromination : NBS (N-bromosuccinimide) in CCl₄ selectively brominates the thiazole’s C-5 position .

-

Alkylation : Reaction with 2-bromo-1-phenylethanone introduces phenacyl groups at C-4 .

Transesterification

The ethyl ester undergoes alkoxy exchange under acidic catalysis:

-

Methanolysis : Refluxing with MeOH/H₂SO₄ produces the methyl ester (85–90% yield).

Biological Activity Modulation

Derivatization enhances pharmacological potential:

-

Antifungal activity : Pyrazole-thiazole hybrids inhibit Candida albicans (MIC: 8–32 µg/mL) .

-

Anticancer potential : Thiazole-4-carboxylic acid derivatives show IC₅₀ values of 12–45 µM against MCF-7 cells.

This compound’s multifunctional architecture enables diverse reactivity, positioning it as a versatile scaffold in medicinal and materials chemistry. Experimental protocols from pyrazole-thiazole hybrids and oxidation pathways provide validated synthetic blueprints.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has demonstrated that ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)thiazole-4-carboxylate exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.015 μmol/mL |

| Escherichia coli | 0.038 μmol/mL |

| Candida albicans | 0.020 μmol/mL |

These results indicate that the compound's antimicrobial activity is comparable to established antibiotics like ampicillin and fluconazole, suggesting its potential as a therapeutic agent in treating infections .

2. Anti-Diabetic Properties

The compound has also been evaluated for its anti-diabetic effects through inhibition of key enzymes involved in carbohydrate metabolism:

| Enzyme | IC50 Value (μM) |

|---|---|

| α-Glucosidase | 75.62 ± 0.56 |

| α-Amylase | 119.3 ± 0.75 |

These findings suggest that the compound could serve as a lead for developing new anti-diabetic medications, particularly through competitive inhibition mechanisms similar to those of established agents like acarbose .

3. Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various radical scavenging assays. The compound exhibited significant antioxidant activity, which may contribute to its therapeutic potential in oxidative stress-related diseases .

Agricultural Applications

The unique properties of this compound also lend themselves to agricultural applications, particularly in developing novel pesticides or herbicides. Its antimicrobial activity suggests potential use in crop protection against fungal and bacterial pathogens, enhancing agricultural productivity while minimizing reliance on conventional chemical pesticides.

Materials Science Applications

In materials science, the incorporation of thiazole and pyrazole derivatives into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. The unique chemical structure allows for modifications that can lead to materials with specific functionalities, such as improved electrical conductivity or biocompatibility for biomedical applications .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against multi-drug resistant strains of bacteria. The compound was tested in various concentrations against clinical isolates, showing promising results that warrant further investigation into its mechanism of action and potential formulations for clinical use.

Case Study 2: Anti-Diabetic Mechanism

In another study focusing on the anti-diabetic properties, researchers explored the compound's ability to inhibit α-glucosidase and α-amylase in vitro. The results indicated that it could significantly lower blood glucose levels in diabetic models, suggesting a pathway for developing new treatments for diabetes management .

Mechanism of Action

The mechanism of action of ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)thiazole-4-carboxylate can be compared with other similar compounds, such as:

Ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)thiazole-5-carboxylate: Similar structure but with a different position of the carboxylate group.

Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

Ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)oxazole-4-carboxylate: Similar structure but with an oxazole ring instead of a thiazole ring.

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)thiazole-4-carboxylate is a complex organic compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities, supported by diverse research findings and data tables.

Chemical Structure and Properties

The compound features a thiazole ring and a pyrazole moiety, which are significant in the context of biological activity. The structural formula is as follows:

This compound's unique structure contributes to its interaction with various biological targets, enhancing its therapeutic potential.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. A study highlighted the ability of pyrazole compounds to inhibit the growth of various cancer cell lines, including:

| Cancer Type | Cell Line | Inhibition (%) |

|---|---|---|

| Lung Cancer | A549 | 75% |

| Breast Cancer | MDA-MB-231 | 80% |

| Colorectal Cancer | HCT116 | 70% |

| Prostate Cancer | LNCaP | 65% |

These results suggest that the compound may target specific pathways involved in tumor growth and proliferation .

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The following table summarizes the findings:

| Cytokine | Control (pg/mL) | Treated (pg/mL) | Inhibition (%) |

|---|---|---|---|

| TNF-α | 200 | 50 | 75% |

| IL-6 | 150 | 30 | 80% |

These results indicate a potential mechanism through which the compound may exert its therapeutic effects in inflammatory conditions .

Antimicrobial Activity

The antimicrobial properties of this compound have been assessed against various bacterial strains. The compound showed promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings support the potential use of this compound as an antimicrobial agent in clinical settings .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in treating specific conditions:

- Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer treated with pyrazole derivatives showed a significant reduction in tumor size and improved patient survival rates.

- Chronic Inflammatory Diseases : Patients suffering from rheumatoid arthritis exhibited reduced symptoms and inflammation markers after administration of pyrazole-based therapies.

Q & A

How can researchers optimize the coupling reaction between pyrazole and thiazole moieties to improve yield?

Methodological Answer:

Low yields in coupling reactions often stem from steric hindrance or competing side reactions. To optimize:

- Use anhydrous solvents (e.g., DCM or THF) and inert atmospheres to minimize hydrolysis .

- Employ coupling agents like EDCI/HOBt or DCC to activate carboxylic acid intermediates, as seen in analogous thiazole syntheses .

- Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane) and adjust stoichiometry (1.2:1 ratio of pyrazole-carboxylic acid to thiazole-amine) to drive completion .

What analytical techniques are most reliable for confirming the amide linkage in this compound?

Methodological Answer:

- FT-IR: Look for characteristic N-H stretching (~3300 cm⁻¹) and C=O amide I/II bands (~1650 cm⁻¹ and ~1550 cm⁻¹) .

- ¹H NMR: Identify deshielded amide protons (δ 10–12 ppm) and coupling patterns between pyrazole and thiazole groups .

- HRMS: Confirm molecular ion peaks ([M+H]⁺) with <2 ppm mass error; for example, a derivative in showed exact mass agreement (343.0642 calculated vs. observed) .

How should researchers address discrepancies between NMR and mass spectrometry data?

Methodological Answer:

Discrepancies may arise from impurities or tautomerism. Mitigation strategies include:

- Purification: Use preparative HPLC or repeated column chromatography (silica gel, gradient elution) to isolate the target compound .

- Tautomer Analysis: Perform variable-temperature NMR to detect dynamic equilibria, as pyrazole-thiazole systems often exhibit tautomeric shifts .

- Complementary Techniques: Validate with ¹³C NMR and DEPT-135 to resolve overlapping signals .

What challenges arise in growing single crystals suitable for X-ray diffraction, and how can they be resolved?

Methodological Answer:

- Solvent Selection: Use slow evaporation in mixed solvents (e.g., DCM/hexane) to promote nucleation. achieved success with ethanol recrystallization .

- Temperature Control: Gradual cooling (0.1°C/min) minimizes disorder, as applied in SHELXL refinements .

- Additive Screening: Introduce trace co-solvents (e.g., acetonitrile) to modify crystal packing, leveraging hydrogen-bonding patterns analyzed via graph-set theory .

How do electron-withdrawing/donating groups on the pyrazole ring influence reactivity in downstream modifications?

Methodological Answer:

Substituent effects can be probed systematically:

- Electron-Withdrawing Groups (e.g., -CF₃): Increase electrophilicity at the amide carbonyl, enhancing nucleophilic acyl substitution (e.g., with amines) .

- Electron-Donating Groups (e.g., -CH₃): Stabilize intermediates in cyclization reactions, as observed in thiazole-fused heterocycle syntheses .

- Kinetic Studies: Use DFT calculations (B3LYP/6-31G*) to model transition states and predict regioselectivity .

What chromatography techniques effectively isolate this compound from by-products?

Methodological Answer:

- Normal-Phase SiO₂ Chromatography: Separate polar by-products using gradients of ethyl acetate in hexane (10% → 50%) .

- Reverse-Phase HPLC: Optimize with C18 columns and acetonitrile/water (0.1% TFA) for high-purity isolation, as in .

- Prep-TLC: Use silica-coated plates with dichloromethane/methanol (9:1) for rapid small-scale purification .

How can hydrogen-bonding patterns in the crystal structure inform supramolecular design?

Methodological Answer:

- Graph-Set Analysis: Classify motifs (e.g., R₂²(8) rings) to predict packing motifs, as demonstrated in for pyrazole derivatives .

- SHELX Refinement: Assign H-bonding networks using Olex2 or Mercury software, leveraging anisotropic displacement parameters .

- Thermal Analysis: Correlate melting points (DSC) with H-bond density to assess stability .

What protocols assess the compound’s stability under varying storage conditions?

Methodological Answer:

- Forced Degradation Studies: Expose to heat (40°C), humidity (75% RH), and UV light (ICH Q1A guidelines) for 4 weeks .

- LC-MS Monitoring: Track decomposition products (e.g., hydrolysis to carboxylic acid) with C18 columns and ESI+ detection .

- Long-Term Stability: Store aliquots at -20°C under argon, as recommended for similar esters in .

How can researchers design biological assays targeting kinase inhibition, based on structural analogs?

Methodological Answer:

- Scaffold Alignment: Compare with known kinase inhibitors (e.g., imatinib) using molecular docking (AutoDock Vina) to identify binding poses .

- Enzyme Assays: Use ADP-Glo™ Kinase Assay for IC₅₀ determination, referencing thiazole-carboxylate activities in .

- SAR Studies: Synthesize derivatives with varied substituents (e.g., -Cl, -OCH₃) to map pharmacophore requirements .

Which computational methods predict intermolecular interactions or degradation pathways?

Methodological Answer:

- Molecular Dynamics (MD): Simulate solvation effects in explicit water (AMBER force field) to assess hydrolytic stability .

- DFT Calculations: Optimize geometries at the M06-2X/cc-pVDZ level to predict reactive sites for electrophilic attack .

- QSAR Models: Train on datasets from PubChem (e.g., ) to correlate logP with membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.